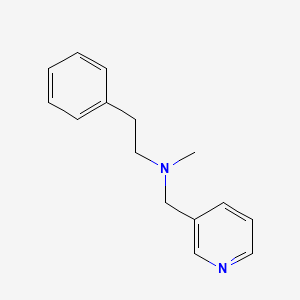![molecular formula C25H19ClN2O4S B5119241 N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of numerous cytokines and growth factors, making them a promising target for the treatment of various diseases. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of numerous cytokines and growth factors. By inhibiting JAK activity, N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide can block the downstream effects of these signaling pathways, including the production of inflammatory cytokines. This leads to a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to reduce inflammation and immune system activity in animal models of autoimmune diseases. In addition, it has been shown to reduce the severity of symptoms in human clinical trials of rheumatoid arthritis and psoriasis. N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has also been shown to have a good safety profile in these trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAK signaling pathways in various diseases. However, its specificity for JAK enzymes means that it may not be effective against diseases that do not involve these pathways. In addition, the cost of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide. One area of interest is the use of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the use of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide in the treatment of other diseases that involve JAK signaling pathways, such as certain types of cancer. Finally, further research is needed to fully understand the long-term safety and efficacy of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide in humans.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide involves several steps, including the reaction of 2-chloro-5-nitrophenol with phenol to form 2-phenoxy-5-nitrophenol. This intermediate is then reacted with 5-chloro-2-aminobenzoic acid to form N-(5-chloro-2-phenoxyphenyl)-2-aminobenzamide. The final step involves the reaction of this intermediate with phenylsulfonyl chloride to form the target molecule, N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide.
Applications De Recherche Scientifique
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also shown promise in the treatment of inflammatory bowel disease and multiple sclerosis. In addition, N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been studied for its potential use in preventing transplant rejection.
Propriétés
IUPAC Name |
4-(benzenesulfonamido)-N-(5-chloro-2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4S/c26-19-13-16-24(32-21-7-3-1-4-8-21)23(17-19)27-25(29)18-11-14-20(15-12-18)28-33(30,31)22-9-5-2-6-10-22/h1-17,28H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYDCXFBYVNQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5119165.png)
![1-(4-methoxybenzoyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5119168.png)
![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)

![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(methylthio)benzyl]butanamide](/img/structure/B5119265.png)